3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid 3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 923108-59-2
VCID: VC6149541
InChI: InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
SMILES: C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)F
Molecular Formula: C12H10FNO3
Molecular Weight: 235.214

3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid

CAS No.: 923108-59-2

Cat. No.: VC6149541

Molecular Formula: C12H10FNO3

Molecular Weight: 235.214

* For research use only. Not for human or veterinary use.

3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid - 923108-59-2

Specification

CAS No. 923108-59-2
Molecular Formula C12H10FNO3
Molecular Weight 235.214
IUPAC Name 3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Standard InChI InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Standard InChI Key QDFMTZISEJIKQK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid belongs to the oxazole family, characterized by a five-membered aromatic ring containing oxygen and nitrogen atoms. The molecule comprises:

  • A 2-fluorophenyl group at position 5 of the oxazole ring

  • A propanoic acid side chain at position 2 (Figure 1)

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular formulaC₁₂H₁₀FNO₃
Molecular weight235.214 g/mol
IUPAC name3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
SMILESC1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)F
InChIKeyQDFMTZISEJIKQK-UHFFFAOYSA-N

The fluorophenyl group enhances electronegativity and metabolic stability compared to non-halogenated analogs, while the carboxylic acid moiety enables salt formation and hydrogen bonding .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step approach:

Table 2: Representative Synthesis Protocol

StepProcessKey ReagentsYield
1Condensation of 2-fluorobenzaldehyde with β-alanine derivativesDicyclohexylcarbodiimide (DCC)68-72%
2Cyclization to form oxazole corePOCl₃, DMF85%
3Acid hydrolysis of ester intermediatesHCl (aq.)92%

The reaction mechanism involves initial Schiff base formation followed by cyclodehydration. Process optimization has focused on reducing POCl₃ usage through microwave-assisted synthesis, achieving 18% reduction in hazardous byproducts .

Physicochemical Profiling

Collision Cross-Section Analysis

Ion mobility spectrometry reveals distinctive charge-dependent behavior:

Table 3: Predicted Collision Cross-Sections (Ų)

Adductm/zCCS (Ų)
[M+H]⁺236.07175151.6
[M+Na]⁺258.05369163.4
[M-H]⁻234.05719153.2

These values suggest a compact molecular conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and oxazole nitrogen .

Comparative Analysis with Halogenated Analogs

Fluorine vs. Chlorine Substitution

Replacing the 2-fluorophenyl group with 2-chlorophenyl (CAS 923738-58-3) induces notable changes:

Table 4: Halogen Substitution Effects

ParameterF-substitutedCl-substituted
Molecular weight235.214 g/mol251.66 g/mol
LogP (calculated)2.12.8
Plasma protein binding89%93%
Metabolic stabilityt₁/₂ = 4.2 hrt₁/₂ = 5.7 hr

The increased lipophilicity (LogP) of the chloro analog enhances blood-brain barrier permeability but reduces aqueous solubility by 38% .

Applications and Future Directions

Pharmaceutical Development

Ongoing research explores:

  • Prodrug formulations via esterification of the carboxylic acid group

  • Metal-organic frameworks (MOFs) for controlled drug release

  • PET radiotracers using ¹⁸F-labeled derivatives

Phase I clinical trials for related oxazole-based antidiabetics are anticipated by Q3 2026 .

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